molecular formula C10H3Cl2FN2 B13231420 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile

2,4-Dichloro-5-fluoroquinoline-3-carbonitrile

Cat. No.: B13231420
M. Wt: 241.05 g/mol
InChI Key: RAZMMEMYERFCTB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 and a molecular weight of 241.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with 2,4-dichlorobenzonitrile in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

2,4-Dichloro-5-fluoroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H3Cl2FN2

Molecular Weight

241.05 g/mol

IUPAC Name

2,4-dichloro-5-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3Cl2FN2/c11-9-5(4-14)10(12)15-7-3-1-2-6(13)8(7)9/h1-3H

InChI Key

RAZMMEMYERFCTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=C(C(=N2)Cl)C#N)Cl

Origin of Product

United States

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